

Feline Hyperadrenocorticism (HAC): Clinical Overview

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Compound Focus: Trilostane

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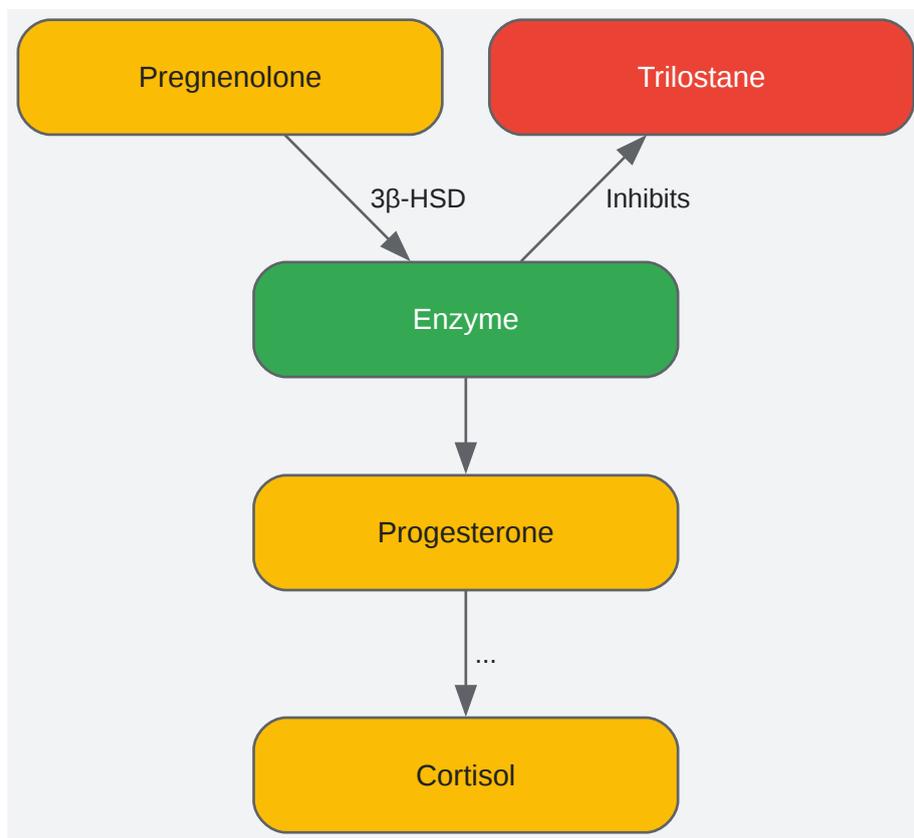
Feline HAC is a rare endocrine disorder characterized by excessive cortisol production. Key distinctions from canine HAC significantly impact diagnosis and treatment strategy [1] [2]:

- **Epidemiology & Pathogenesis:** The disease typically affects older cats (mean age 10-11 years). Pituitary-dependent HAC (PDH) accounts for 75-85% of spontaneous cases, while adrenal-dependent HAC (ADH) accounts for 15-25% [1] [2].
- **Common Comorbidities:** A critical difference is that **80-90% of cats with HAC have concurrent diabetes mellitus**, which is often insulin-resistant. This contrasts with only 5-10% of dogs with HAC [1] [2].
- **Unique Clinical Signs:** In addition to polyuria, polydipsia, and a pot-bellied appearance, feline HAC is notable for **extreme skin fragility** in approximately one-third of cases, which poses a serious risk for iatrogenic injury during handling [1].

Trilostane: Mechanism of Action and Pharmacology

Trilostane is a synthetic steroid analogue that competitively and reversibly inhibits the enzyme **3 β -hydroxysteroid dehydrogenase/ Δ 5-4 isomerase (3 β -HSD)** [3]. This enzyme is pivotal in the adrenal biosynthesis pathway of cortisol and aldosterone.

The diagram below illustrates **trilostane**'s primary enzymatic target and its downstream effects on the HPA axis.



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Beyond its primary action, emerging evidence suggests **trilostane** has modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis. It may increase the brain levels of neurosteroids like allopregnanolone, which have anticonvulsant and potential mood-regulating properties, opening avenues for research in neurological disorders [3].

Diagnostic Protocol for Feline HAC

Diagnosis is based on a combination of consistent clinical signs, clinicopathological findings, and confirmatory endocrine testing. Key laboratory abnormalities are summarized below.

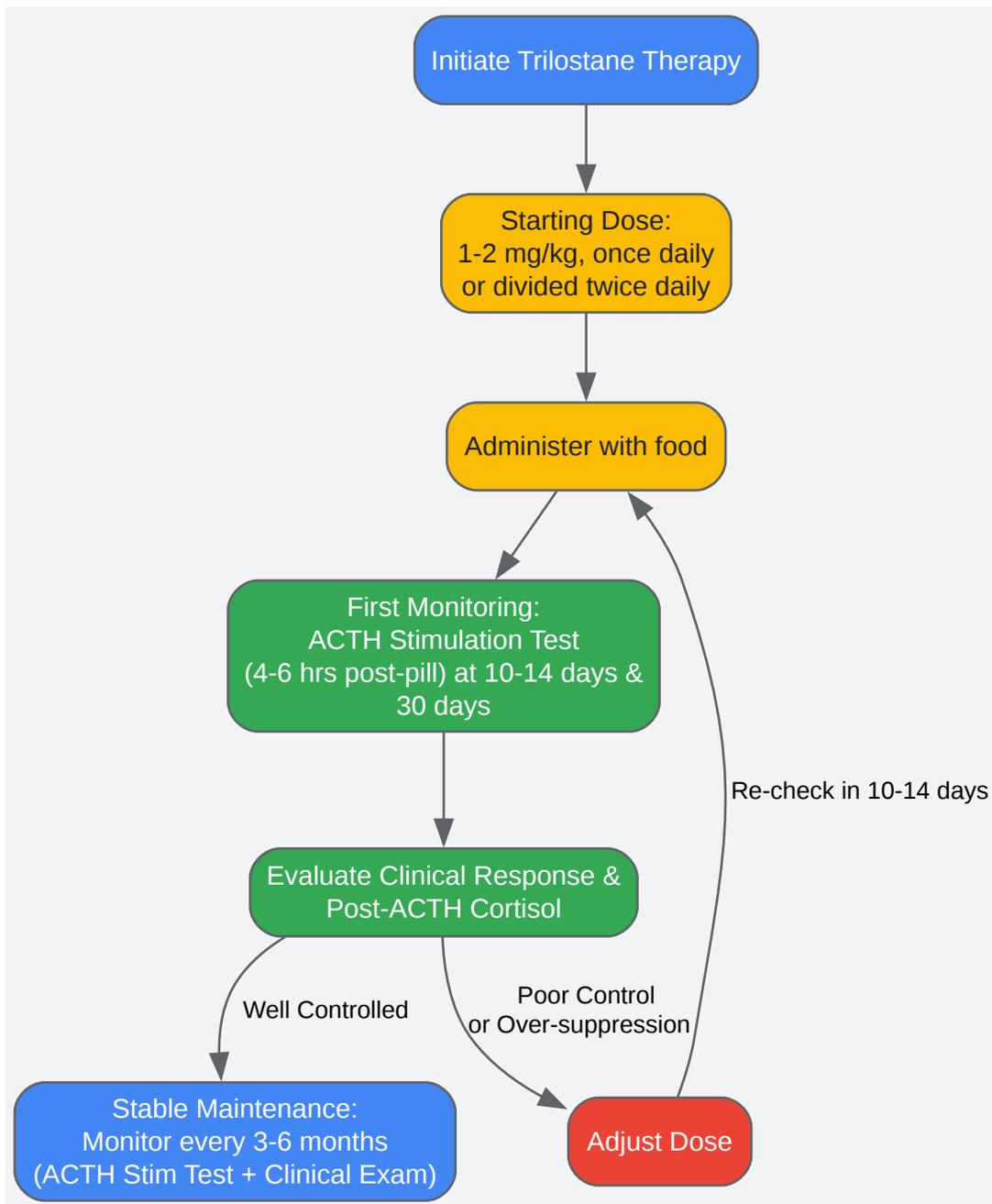
Parameter	Typical Finding in Feline HAC	Notes & Comparison to Canine HAC
Hyperglycemia / Diabetes Mellitus	80-90% of cases [1] [2]	Much more common than in dogs (~10%) [2].

Parameter	Typical Finding in Feline HAC	Notes & Comparison to Canine HAC
Alkaline Phosphatase (ALP)	Elevated in only ~7% of cases [2]	Cats lack a steroid-induced ALP isoenzyme; a key difference from dogs (90% of which have high ALP) [1] [2].
Alanine Aminotransferase (ALT)	Elevated in ~30% of cases [1]	Attributed to concurrent diabetes or steroid hepatopathy [1].
Urine Specific Gravity (USG)	Often >1.020 [1]	Unlike dogs, cats with HAC rarely have consistently hyposthenuric urine [1] [2].
Complete Blood Count	Inconsistent "stress leukogram" [2]	Findings may include mature neutrophilia, lymphopenia, eosinopenia [2].

The low-dose dexamethasone suppression test (LDDST) is the most reliable diagnostic test. The protocol for cats differs from that for dogs, requiring a **10-fold higher dose of dexamethasone (0.1 mg/kg IV)**. Plasma cortisol is measured at 0, 4, and 8 hours. A cortisol concentration **≥1.4 µg/dL (14 ng/mL) at both 4 and 8 hours** is consistent with HAC [1] [2]. The ACTH stimulation test is not recommended for initial diagnosis due to a high rate of false negatives (approx. 65-70%) but is the test of choice for monitoring therapy [1] [2].

Treatment Protocol: Trilostane Administration and Monitoring

Trilostane is the medical treatment of choice for feline HAC, supported by retrospective studies [1]. The following workflow outlines the treatment and monitoring process.



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Treatment should be individualized based on patient response and tolerance. The table below outlines the key parameters for dose adjustment.

Clinical & Biochemical Picture	Post-ACTH Cortisol (4-6h post-pill)	Recommended Action
Poor clinical control; no adverse effects.	> 150 nmol/L (> 5.4 µg/dL)	Increase trilostane dose by ~25-50% [4].
Good clinical control.	~40-150 nmol/L (~1.5-5.4 µg/dL)	Maintain current dose; continue routine monitoring.
Adverse effects (lethargy, anorexia, vomiting); good clinical control.	< 40 nmol/L (< 1.5 µg/dL)	Withhold trilostane until signs resolve, then restart at a reduced dose (25-50% lower) [5] [4].
Signs of hypoadrenocorticism (Addisonian crisis): weakness, collapse, vomiting, diarrhea.	Severely suppressed.	Stop trilostane immediately ; seek emergency veterinary care for parenteral glucocorticoids and fluid therapy [5].

Safety and Efficacy Considerations

The prognosis for feline HAC is generally more guarded than for dogs, largely due to the high frequency of concurrent diabetes and challenges in achieving optimal cortisol control [5].

- **Safety and Adverse Events: Trilostane** is generally well-tolerated. Mild, self-limiting side-effects like lethargy or inappetence may occur. The most significant risk is iatrogenic hypoadrenocorticism, which requires immediate intervention [5] [4]. Electrolytes should be monitored periodically for hyperkalemia [4].
- **Treatment Alternatives:** Unilateral adrenalectomy is the treatment of choice for ADH and can be curative. Bilateral adrenalectomy is an option for PDH. Mitotane is rarely used in cats due to poor efficacy and a higher risk of adverse effects compared to **trilostane** [5] [1].

Conclusion

Trilostane provides a viable medical option for managing feline HAC. Successful treatment requires an understanding of the disease's unique features in cats, a disciplined diagnostic approach using feline-specific

protocols, and careful, long-term monitoring to balance efficacy with safety. Future studies to elucidate the pharmacokinetics of **trilostane** in cats will help refine dosing strategies and improve outcomes.

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